RIP1 Kinase Potency vs. Necrostatin-1
RIP1 kinase inhibitor 8 exhibits an IC50 of 20 nM against RIP1 in biochemical assays . This potency is intermediate between the ultra-potent clinical candidate GSK2982772 (IC50 1.6 nM) and the moderately potent tool compound PK68 (IC50 ~90 nM) [1]. This positions RIP1 kinase inhibitor 8 as a tool compound with sufficient potency for robust target engagement while avoiding the extreme primate selectivity of GSK2982772 and the lower potency of PK68.
| Evidence Dimension | Biochemical IC50 against RIP1 kinase |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | GSK2982772 IC50 = 1.6 nM; PK68 IC50 ≈ 90 nM |
| Quantified Difference | 12.5-fold less potent than GSK2982772; 4.5-fold more potent than PK68 |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
This intermediate potency profile offers researchers a tool that balances robust target inhibition with reduced risk of off-target effects associated with ultra-potent inhibitors, and provides an alternative chemical scaffold for SAR studies.
- [1] Hou J, et al. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. Cell Death Dis. 2019;10(7):493. View Source
